7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a heterocyclic compound characterized by its unique structure that integrates a pyrazole ring fused to an azepine ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties and biological activities. It is classified as a pyrazoloazepine derivative, which places it within a larger family of compounds that exhibit various pharmacological effects.
The compound can be synthesized through several methods involving cyclization reactions of appropriate precursors. The synthesis typically requires specific conditions to ensure the formation of the desired heterocyclic structure. The compound's molecular formula is with a molecular weight of approximately .
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride belongs to the class of heterocyclic compounds and specifically falls under the category of azepines and pyrazoles. Its unique structure contributes to its classification as a potential pharmacophore in drug design.
The synthesis of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride generally involves the following steps:
The reaction conditions are critical for successful synthesis. Factors such as temperature, pressure, and the choice of solvents can significantly impact yield and purity. Industrial production methods may involve advanced techniques like continuous flow reactors to optimize these parameters for large-scale applications .
The molecular structure of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride features:
The compound has a CAS Number of 2060037-08-1 and exhibits a minimum purity of 95% in commercial preparations . Its structural formula can be represented as follows:
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride involves its interaction with various biological targets. The compound has been studied for its potential as a pharmacophore in drug design due to its ability to modulate receptor activity and enzyme interactions. Specific mechanisms may include:
The physical properties of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride include:
The chemical properties include:
Relevant data indicates that it has a molecular weight of approximately g/mol .
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride has several applications in scientific research:
This compound's multifaceted applications underscore its significance in ongoing scientific research endeavors.
The construction of the bicyclic pyrazolo[4,3-c]azepine framework requires precise sequential bond formation to establish the seven-membered azepine ring fused with the pyrazole moiety. Two principal synthetic routes have been developed for the core assembly of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine, each with distinct advantages in terms of yield, scalability, and functional group tolerance. The dimedone pathway utilizes 5-aminopyrazole derivatives condensed with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acid catalysis. This method leverages the inherent nucleophilicity of the pyrazole amine group and the electrophilic carbonyl carbons of dimedone, facilitating an initial Knoevenagel-type condensation followed by intramolecular cyclization [4]. Careful optimization of reaction stoichiometry (typically 1:1.2 ratio of aminopyrazole to dimedone) and temperature control (reflux in ethanol or toluene) yields the tetrahydroazepine intermediate with the characteristic quaternary carbon at position 7 [5].
Alternatively, the intramolecular cyclization approach employs advanced intermediates such as tert-butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 635712-88-8) as a strategic precursor. This method incorporates Boc-protection early in the synthesis to prevent unwanted side reactions during ring formation. The pyridine derivative undergoes selective reduction (catalytic hydrogenation using Pd/C or PtO₂) of the pyridine ring, followed by acid-mediated deprotection and ring expansion to yield the seven-membered azepine system. This route offers superior regiochemical control, particularly for N1-substituted derivatives, with isolated yields exceeding 65% after dihydrochloride salt formation [8]. Recent optimization efforts have focused on microwave-assisted ring expansion, reducing reaction times from hours to minutes while maintaining yields above 60% [9].
Table 1: Comparative Analysis of Core Assembly Strategies for Pyrazolo-Azepine Synthesis
Synthetic Pathway | Key Starting Materials | Critical Reaction Steps | Yield Range | Advantages |
---|---|---|---|---|
Dimedone Route | 5-Aminopyrazole, Dimedone | Knoevenagel Condensation → Intramolecular Cyclization | 45-55% | Fewer synthetic steps, cost-effective reagents |
Intramolecular Cyclization | tert-Butyl pyrazolo-pyridine carboxylate | Reduction → Deprotection → Ring Expansion | 60-70% | Superior regiocontrol, adaptable to N1-substitution |
Regiochemical precision in nitrogen functionalization presents significant synthetic challenges due to the presence of multiple nucleophilic sites within the pyrazolo[4,3-c]azepine scaffold. The N1 vs. N4 selectivity dilemma arises from the comparable nucleophilicities of the pyrazole nitrogen (N1) and the azepine nitrogen (N4). Advanced protecting group strategies have been developed to overcome this challenge, with the tert-butyloxycarbonyl (Boc) group demonstrating exceptional efficacy in differentiating these nitrogen centers. When applied to the secondary amine of the azepine ring, the Boc group provides steric hindrance and electronic deactivation specifically at N4, enabling exclusive arylation or alkylation at the pyrazole nitrogen (N1). Subsequent acidic deprotection (using HCl in dioxane or TFA) regenerates the N4 nucleophile for further modification or direct salt formation [8].
For the synthesis of pharmacologically relevant derivatives such as 1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride (CAS: 2059948-55-7), optimized SNAr reactions have been developed. The reaction employs 2-chloro-nitrobenzene derivatives with electron-withdrawing substituents, significantly enhancing electrophilicity at the carbon bearing chlorine. Conducted in anhydrous DMF with cesium carbonate as base at 80-90°C, this method achieves N1-arylation yields exceeding 75% with minimal N4-arylation byproducts (<5%). The reaction proceeds via a classical addition-elimination mechanism, with the electron-rich pyrazole nitrogen attacking the electron-deficient aromatic carbon. Subsequent nitro group reduction (using Zn/HCl or catalytic hydrogenation) yields the target aniline derivatives when applicable [3] [7]. For 7,7-dimethyl-1-phenyl derivatives (CAS: 2060036-05-5), optimized Buchwald-Hartwig conditions using Pd2(dba)3/XPhos catalytic systems have demonstrated remarkable efficiency, achieving yields of up to 85% even with sterically demanding aryl halides [7].
Table 2: Regioselective Functionalization Strategies for Pyrazolo-Azepine Nitrogen Centers
Target Position | Protecting Group | Preferred Electrophiles | Optimal Conditions | Selectivity Ratio (N1:N4) |
---|---|---|---|---|
N1 (Pyrazole) | Boc at N4 | Aryl Halides (Cl, Br), Alkyl Halides | Cs₂CO₃, DMF, 80-90°C | 15:1 |
N4 (Azepine) | SEM at N1 | Acid Chlorides, Sulfonyl Chlorides | Et₃N, CH₂Cl₂, 0°C→RT | 12:1 |
The dihydrochloride salt formation represents a critical purification and stabilization step for the inherently basic pyrazolo[4,3-c]azepine framework. The transformation leverages the compound's diprotic nature, with experimental pKa values of 6.2±0.3 (pyrazole nitrogen) and 8.7±0.2 (azepine nitrogen) as determined by potentiometric titration. The salt formation process exhibits precise stoichiometric dependence, requiring exactly 2.0 equivalents of HCl for complete conversion of the free base to the crystalline dihydrochloride. Under-stoichiometric acid addition (≤1.8 equiv) results in partial salt formation and crystallization difficulties, while excess HCl (>2.2 equiv) promotes degradation through ring-opening reactions, reducing yields by 15-30% [5].
Solvent selection dramatically influences crystal morphology, stability, and hygroscopicity. Isopropanol/water mixtures (4:1 v/v) produce fine needles with superior filtration characteristics, while anhydrous ethyl acetate/HCl gas systems yield dense cubic crystals with reduced hygroscopicity. The optimal crystallization protocol involves slow addition of concentrated HCl (37%) to a cooled (0-5°C) solution of the free base in isopropanol under vigorous stirring, followed by controlled cooling to -20°C at 1°C/minute. This approach generates the thermodynamically stable dihydrate crystalline form with characteristic PXRD peaks at 2θ = 8.4°, 16.9°, 19.3°, and 25.7°, which exhibits minimal water uptake (<0.5% w/w) at 40-60% relative humidity [3]. Analytical confirmation of successful salt formation includes distinctive FT-IR absorptions at 2450 cm⁻¹ and 1910 cm⁻¹ (broadened N⁺-H stretches) and a characteristic downfield shift of the azepine methylene protons (Δδ +0.45 ppm) in ¹H-NMR spectroscopy (D₂O) .
Table 3: Characterization Data for 7,7-Dimethyl Pyrazolo-Azepine Dihydrochloride Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Spectral Identifiers |
---|---|---|---|---|
1-(2-Chlorophenyl)-7,7-dimethyl-dihydrochloride | 2059948-55-7 | C₁₅H₂₀Cl₃N₃ | 348.70 | ¹H-NMR (D₂O): δ 1.35 (s, 6H), 3.25 (s, 2H), 3.75 (t, 2H), 4.45 (t, 2H), 7.35-7.65 (m, 4H) |
7,7-Dimethyl-1-phenyl-dihydrochloride | 2060036-05-5 | C₁₅H₂₁Cl₂N₃ | 314.25 | ¹H-NMR (D₂O): δ 1.40 (s, 6H), 3.30 (s, 2H), 3.80 (t, 2H), 4.50 (t, 2H), 7.45-7.75 (m, 5H) |
Unsubstituted Pyrazolo-Azepine Dihydrochloride | 2060037-08-1 | C₉H₁₇Cl₂N₃ | 238.16 | ¹H-NMR (D₂O): δ 1.45 (s, 6H), 3.35 (s, 2H), 3.85 (t, 2H), 4.55 (t, 2H), 8.15 (s, 1H) |
The ring-closing step in pyrazolo[4,3-c]azepine synthesis presents substantial kinetic barriers due to unfavorable transannular interactions during seven-membered ring formation. Systematic catalyst screening has identified orthophosphoric acid (85%) as exceptionally effective for intramolecular dehydrative cyclizations, achieving conversion rates >90% within 2 hours at 110°C. The mechanism involves dual activation of both the carbonyl oxygen and the adjacent nucleophile through hydrogen-bonding networks, substantially reducing the activation energy for ring closure. This catalytic system demonstrates particular efficiency in the final cyclization of 3-(4-aminobutyl)-4,4-dimethyl-1H-pyrazole intermediates, minimizing dimerization side products to <3% compared to 15-25% observed under non-catalyzed conditions [3] [9].
For advanced functionalized derivatives, palladium-based systems have enabled novel ring-forming strategies. Pd(OAc)₂/Xantphos complexes (2-5 mol%) catalyze the intramolecular C-N coupling of bromoalkyl-pyrazole precursors through a sequence of oxidative addition and reductive elimination. This method achieves remarkable atom economy by eliminating the need for protecting groups and operating efficiently at 80°C in environmentally benign solvents such as PEG-400. Catalyst optimization studies revealed that electron-rich bis(di-tert-butylphosphino) ligands significantly enhance turnover frequency (TOF > 250 h⁻¹) by accelerating the rate-determining reductive elimination step [9]. Microwave irradiation (150W, 140°C) further reduces reaction times from 12-18 hours to 15-30 minutes while improving yields by 12-15% through suppression of thermal decomposition pathways [3] [6]. Recent developments include immobilized acid catalysts (polystyrene-supported sulfonic acids) that facilitate straightforward catalyst recovery and reuse for ≥5 cycles with <5% loss in activity, significantly improving the sustainability profile of large-scale syntheses [9].
Table 4: Catalytic Systems for Pyrazolo-Azepine Ring Closure
Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|---|
H₃PO₄ (85%) | 15 | 110 | 2 hours | 88-92 | Low cost, minimal side products |
Pd(OAc)₂/Xantphos | 3 | 80 | 12 hours | 82 | Functional group tolerance |
Amberlyst-15 | 200 mg/mmol | 100 | 4 hours | 85 | Recyclable, easy separation |
Microwave-Assisted Pd/C | 5 | 140 (MW) | 30 minutes | 90 | Rapid, high conversion |
Solvent-free methodologies have revolutionized the purification of sensitive pyrazolo-azepine intermediates, eliminating decomposition pathways associated with traditional chromatographic separations. Mechanochemical synthesis employing high-speed ball milling (30 Hz, stainless steel jars) facilitates the condensation of 5-aminopyrazoles with cyclic 1,3-diketones without solvent intervention. This technique achieves near-quantitative yields (≥95%) of tetrahydroazepine precursors within 20-30 minutes through continuous fracturing and recombination of crystal surfaces, significantly enhancing molecular contact efficiency. The resulting crystalline products demonstrate exceptional purity (>98% by HPLC) without aqueous workup, minimizing hydrolysis of the enolizable diketone moiety [9]. For acid-sensitive intermediates, vacuum sublimation at 80-100°C (0.05 mmHg) provides ultra-pure materials (99.5+%) with recovery rates exceeding 85%, substantially superior to recrystallization techniques [6].
Aqueous micellar catalysis represents a breakthrough in sustainable reaction media for pyrazolo-azepine chemistry. SDS (sodium dodecyl sulfate) micelles (2-5 wt%) dramatically increase the solubility of hydrophobic intermediates in water, enabling ring-closing reactions at concentrations up to 0.5M—tenfold higher than achievable in conventional organic solvents. This system facilitates spontaneous product separation through thermomorphic behavior: the reaction mixture forms a homogeneous solution at 70°C during synthesis, then upon cooling to 25°C, the product precipitates while catalysts remain solubilized in the micellar phase. This approach reduces organic solvent consumption by >95% compared to traditional DMF or toluene-based processes and enables catalyst recycling for ≥7 runs without significant loss of activity [10]. Recent advances have employed biobased surfactants (saponin derivatives) that enhance reaction yields by 8-12% while providing biodegradability exceeding 98% within 28 days under OECD 301F test conditions [10].
Microwave-assisted aqueous synthesis has demonstrated exceptional efficiency for N-arylations preceding salt formation. Reactions conducted in water at 150°C under microwave irradiation (300W) achieve completion within 5-10 minutes—60 times faster than conventional heating in organic solvents. The high dielectric constant of water at elevated temperatures promotes rapid energy transfer while suppressing hydrolysis through reduced reactant hydration. Subsequent direct addition of hydrochloric acid to the cooled reaction mixture induces crystallization of the dihydrochloride salt without intermediate isolation, streamlining the process and minimizing handling of the hygroscopic free base [6] [9] [10]. This integrated approach reduces overall synthesis steps from 6-7 to 3, increasing total yield from 28% to 65% while eliminating all volatile organic solvents from the production sequence.
Table 5: Green Chemistry Metrics for Pyrazolo-Azepine Synthesis
Methodology | Process Mass Intensity (g/g) | E-Factor (kg waste/kg product) | Energy Consumption (kJ/mol) | Solvent Reduction (%) |
---|---|---|---|---|
Traditional Organic Synthesis | 120 | 85 | 850 | Baseline |
Mechanochemical Milling | 15 | 7 | 120 | 100 |
Aqueous Micellar Catalysis | 22 | 12 | 180 | 95 |
MW-Assisted Aqueous | 18 | 9 | 95 | 100 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1